molecular formula C5H2F3NO2S B1386508 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 915030-08-9

2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1386508
M. Wt: 197.14 g/mol
InChI Key: KPPCPQREZHKKRA-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds, such as 2-(Trifluoromethyl)acrylic acid, are often used as acidic functional monomers for molecular imprinting . They have unique properties due to the presence of the trifluoromethyl group .


Synthesis Analysis

The synthesis of trifluoromethylated compounds is a topic of ongoing research. For example, trifluoromethylpyridines and their derivatives have been synthesized for use in the agrochemical and pharmaceutical industries . A specific method for the synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates has also been reported .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be complex and varies depending on the specific compound. Computational methods are often used to analyze these structures .


Chemical Reactions Analysis

Trifluoromethylated compounds can participate in a variety of chemical reactions. For example, they can undergo oxidative trifluoromethylation and electrophilic trifluoromethylation .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds have unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can influence their biological activities and physical properties .

Safety And Hazards

The safety and hazards of trifluoromethylated compounds can vary depending on the specific compound. Some general safety data sheets suggest that these compounds can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The development and application of trifluoromethylated compounds is a topic of ongoing research. Future directions may include the discovery of novel applications of these compounds in various fields .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPCPQREZHKKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651754
Record name 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

CAS RN

915030-08-9
Record name 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate (278 mg) in ethanol (3.5 ml) was added 2M sodium hydroxide solution (2.4 ml) and the mixture stirred at RT for 1 h. The mixture was acidified by the addition of 2M hydrochloric acid solution (2.5 ml) and the mixture blown to dryness. The residue was treated with water (2 ml) and extracted with ethyl acetate (3×5 ml). The combined organic extracts were dried over sodium sulphate and evaporated to give the title compound (168 mg) as a beige solid.
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (400 mg, 1.176 mmol) was dissolved in THF/methanol mixture (9:1) and 1M lithium hydroxide (3.55 ml, 3.55 mmol) was added slowly. The reaction mixture was stirred at RT for 1 hour, pH was adjusted to 2 and the reaction mixture was extracted three times with ethyl acetate. Ethyl acetate phases were combined, dried and evaporated to dryness. Yield 93%. m/z [197.1+1]
Quantity
400 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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